

YCH1899: A Novel PARP Inhibitor Overcoming Resistance in DNA Damage Repair Pathways

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Compound of Interest

Compound Name: YCH1899

Cat. No.: B10860740

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

YCH1899 is a potent, orally active phthalazin-1(2H)-one derivative that functions as a next-generation Poly(ADP-ribose) polymerase (PARP) inhibitor. It demonstrates significant promise in overcoming acquired resistance to existing PARP inhibitors, a major challenge in the clinical management of cancers with deficiencies in DNA damage repair (DDR) pathways. This document provides a comprehensive overview of the preclinical data on **YCH1899**, focusing on its mechanism of action, its efficacy in resistant cancer models, and detailed methodologies for key experimental assessments.

Introduction to PARP Inhibition and Acquired Resistance

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair.^[1] In cancer therapy, PARP inhibitors exploit the concept of synthetic lethality. In tumors with defects in homologous recombination (HR), a major DNA double-strand break repair pathway often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks, resulting in selective cancer cell death.

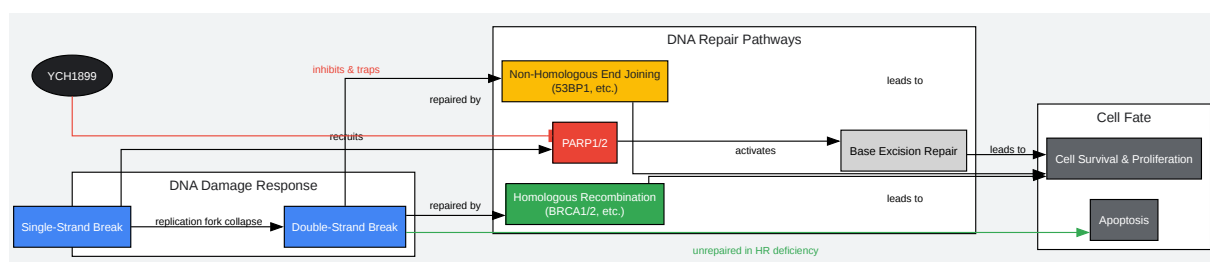
Despite the clinical success of PARP inhibitors like olaparib and talazoparib, a significant number of patients develop resistance. Common mechanisms of resistance include the restoration of BRCA1/2 function and the loss of 53BP1, which re-establishes HR proficiency.[2][3] **YCH1899** has been specifically designed to circumvent these resistance mechanisms.

Mechanism of Action of YCH1899

YCH1899 exerts its potent anti-tumor effects through the targeted inhibition of PARP enzymes, primarily PARP1 and PARP2. This inhibition leads to the trapping of PARP-DNA complexes, which stalls replication forks and generates DNA double-strand breaks. In HR-deficient cancer cells, these breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.

A key feature of **YCH1899** is its retained activity in cancer cells that have developed resistance to other PARP inhibitors. Studies have shown that **YCH1899** maintains its cytotoxic effects in cells with restored BRCA1/2 function or loss of 53BP1, indicating a distinct interaction with the PARP enzyme or a differential downstream effect.[2][3][4]

Signaling Pathway of YCH1899 Action



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Caption: Mechanism of action of **YCH1899** in the context of DNA damage repair pathways.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of YCH1899

Target/Cell Line	IC50 (nM)	Notes
Enzymatic Activity		
PARP1	<0.001	[2]
PARP2	<0.001	[2]
Cell Proliferation		
Capan-1 (BRCA2 mutant)	0.10	[2]
Capan-1/OP (Olaparib-resistant)	0.89	[2][3]
Capan-1/TP (Talazoparib-resistant)	1.13	[2][3]
HCC1937 (BRCA1 mutant)	4.54	[5]
HCT-15 (BRCA wild-type)	44.24	[5]
MDA-MB-436 (BRCA1 mutant)	0.52	[5]
UWB1.289 (BRCA1 mutant)	0.02	[5]
UWB1.289 + BRCA1	0.34	[5]
V-C8 (BRCA2 mutant)	1.19	[5]
V79 (BRCA wild-type)	29.32	[5]

Table 2: In Vivo Antitumor Activity of YCH1899 in Xenograft Models

Xenograft Model	Treatment	Dosing	Duration	Tumor Growth Inhibition (T/C%)
MDA-MB-436/OP (Olaparib-resistant)	YCH1899	12.5 mg/kg, p.o., q.d.	27 days	36.74
YCH1899	25 mg/kg, p.o., q.d.	27 days	15.29	
Capan-1/R (PARPi-resistant)	YCH1899	12.5 mg/kg, p.o., q.d.	21 days	48.92
YCH1899	25 mg/kg, p.o., q.d.	21 days	13.87	

Experimental Protocols

Methodology Synopsis: Cell Viability Assay

The anti-proliferative activity of **YCH1899** was assessed using a standard sulforhodamine B (SRB) or similar colorimetric assay.

- Cell Plating: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: Cells were treated with a serial dilution of **YCH1899** or control compounds for a specified duration (e.g., 7 days).
- Cell Fixation: After incubation, cells were fixed with trichloroacetic acid (TCA).
- Staining: Fixed cells were stained with SRB dye.
- Measurement: The absorbance was read on a microplate reader to determine cell density.
- Data Analysis: IC50 values were calculated from dose-response curves.

Methodology Synopsis: Western Blot for PARP Trapping

This assay quantifies the amount of PARP1 trapped on chromatin.

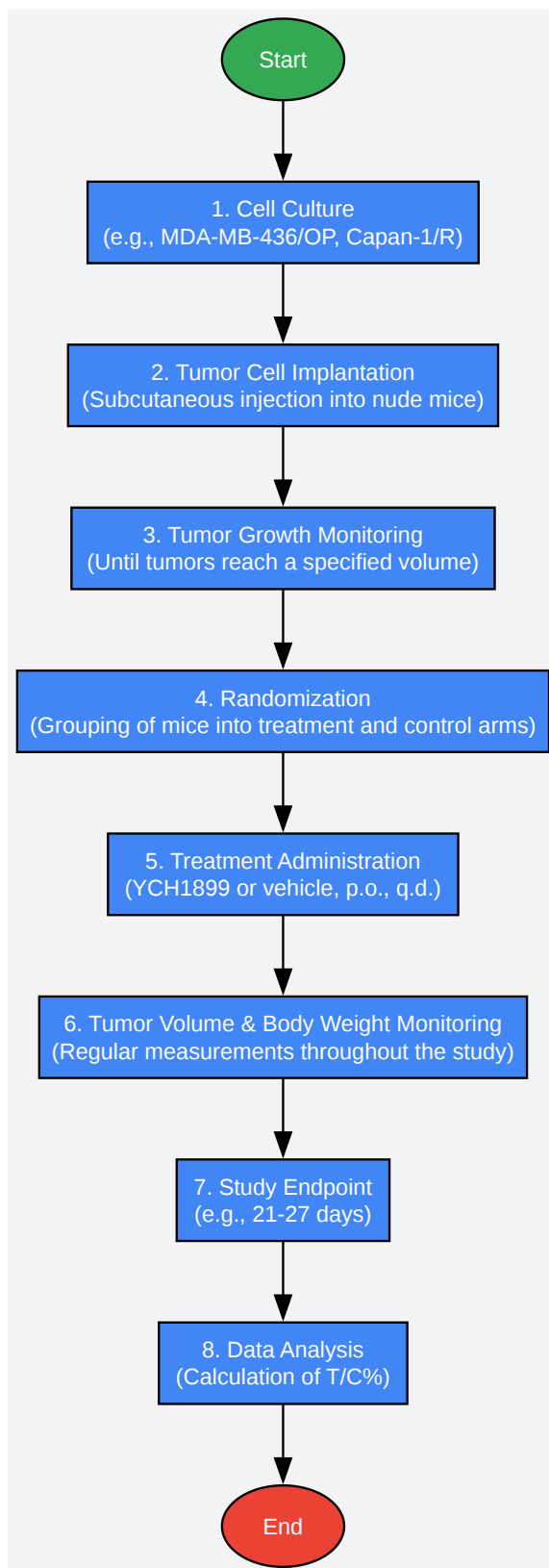
- **Cell Treatment:** Capan-1 and Capan-1/OP cells were treated with **YCH1899** (1, 10, 100 nM) for 4 hours.^{[2][5]} Some experiments included treatment with a DNA damaging agent like methyl methanesulfonate (MMS) to induce PARP recruitment.^[5]
- **Cell Lysis and Fractionation:** Cells were lysed, and chromatin-bound proteins were separated from soluble proteins.
- **SDS-PAGE and Transfer:** Protein samples were resolved by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane was probed with a primary antibody against PARP1, followed by an HRP-conjugated secondary antibody.
- **Detection:** The signal was visualized using an enhanced chemiluminescence (ECL) substrate.

Methodology Synopsis: Immunofluorescence for DNA Damage Foci (γH2AX)

This method visualizes DNA double-strand breaks.

- **Cell Culture and Treatment:** Cells (e.g., Capan-1, Capan-1/OP, Capan-1/TP) were grown on coverslips and treated with **YCH1899** (0.01, 0.1, 1 μM) for 24 hours.^{[2][5]}
- **Fixation and Permeabilization:** Cells were fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
- **Immunostaining:** Cells were incubated with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.
- **Imaging:** Images were acquired using a fluorescence microscope.
- **Analysis:** The number of γH2AX foci per nucleus was quantified.

Experimental Workflow: In Vivo Xenograft Study



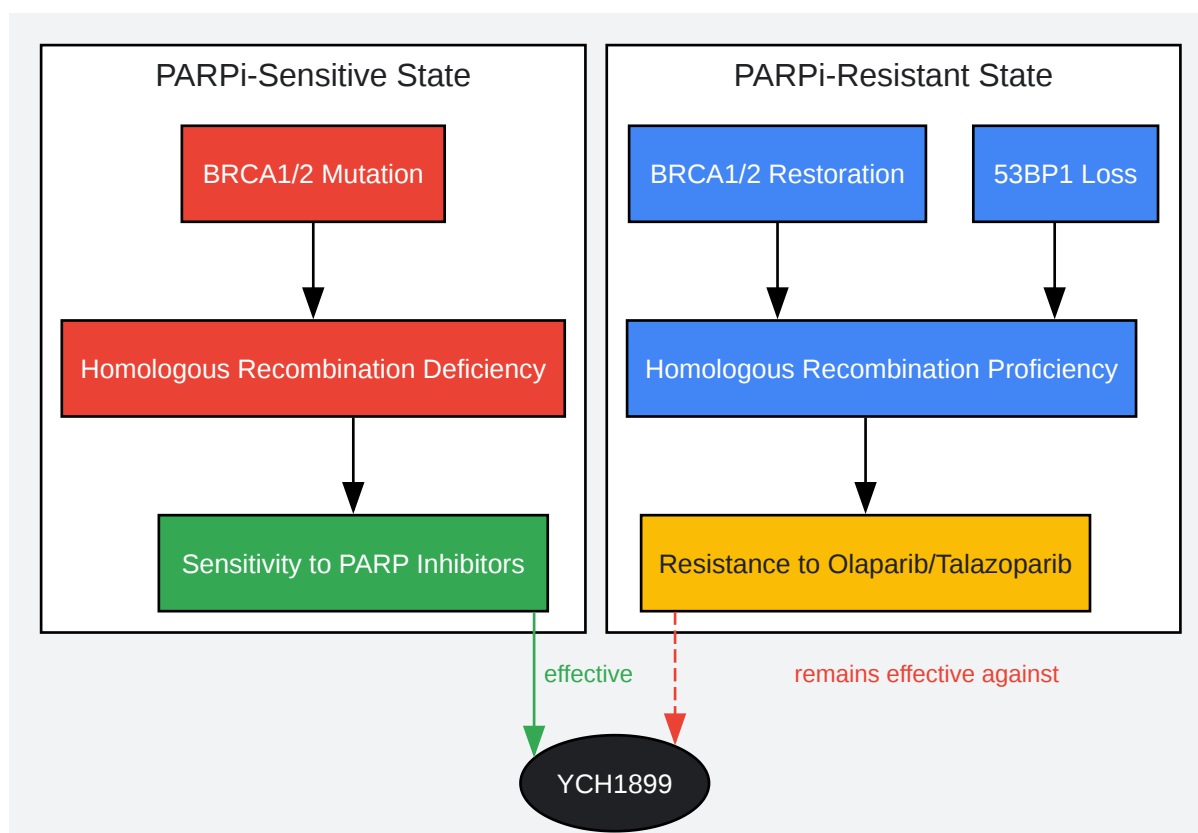
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Caption: A generalized workflow for assessing the in vivo antitumor activity of **YCH1899** in xenograft models.

Overcoming Resistance: The Role of BRCA1/2 Restoration and 53BP1 Loss

A critical advantage of **YCH1899** is its efficacy in tumors that have developed resistance to first-generation PARP inhibitors through mechanisms that restore homologous recombination.

Logical Relationship Diagram



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Caption: Logical flow illustrating how **YCH1899** overcomes common PARP inhibitor resistance mechanisms.

Conclusion

YCH1899 is a highly potent PARP inhibitor with a distinct advantage in overcoming clinically relevant mechanisms of resistance to existing PARP inhibitors. Its robust preclinical activity, both in vitro and in vivo, against PARPi-resistant cancer models highlights its potential as a valuable therapeutic agent for patients with BRCA-mutated cancers who have relapsed on prior PARP inhibitor therapy. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.

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